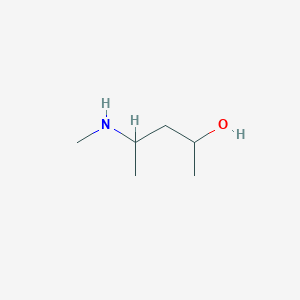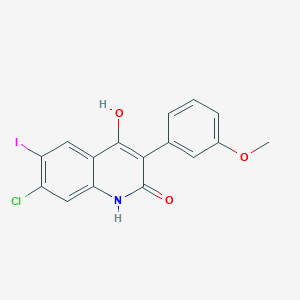
5-Hydroxyimino-5-(3-pyridyl)-pentanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxyimino-5-(3-pyridyl)-pentanoic acid ethyl ester is a chemical compound with the molecular formula C11H14N2O3. It is often used in proteomics research and has various applications in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyimino-5-(3-pyridyl)-pentanoic acid ethyl ester typically involves the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxyimino-5-(3-pyridyl)-pentanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of nitriles and oximes.
Reduction: Formation of amines.
Substitution: Formation of substituted esters and amides
Applications De Recherche Scientifique
5-Hydroxyimino-5-(3-pyridyl)-pentanoic acid ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Hydroxyimino-5-(3-pyridyl)-pentanoic acid ethyl ester involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxyimino-5-(2-pyridyl)-pentanoic acid ethyl ester
- 5-Hydroxyimino-5-(4-pyridyl)-pentanoic acid ethyl ester
- 5-Hydroxyimino-5-(3-pyridyl)-butanoic acid ethyl ester
Uniqueness
5-Hydroxyimino-5-(3-pyridyl)-pentanoic acid ethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its reactivity in various chemical reactions make it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
ethyl 5-hydroxyimino-5-pyridin-3-ylpentanoate |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12(15)7-3-6-11(14-16)10-5-4-8-13-9-10/h4-5,8-9,16H,2-3,6-7H2,1H3 |
Clé InChI |
GJLCWKBYOATURA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC(=NO)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)



![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)

![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)

![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)

![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)


